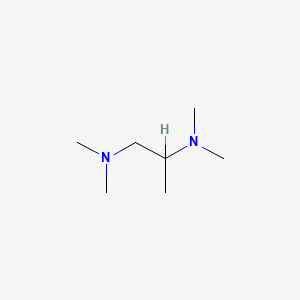

1,2-Propanediamine, N,N,N',N'-tetramethyl-

説明

Contextualization within Diamine Chemistry and Applications

Diamines, organic compounds containing two amino groups, are fundamental building blocks in chemistry. Their ability to act as bidentate ligands, forming stable complexes with metal ions, underpins their use in catalysis, coordination chemistry, and materials science. The full methylation of the amino groups, as seen in tetramethylated propanediamines, results in tertiary amines. This structural feature enhances their electron-donating ability, or basicity, and introduces steric bulk around the nitrogen atoms, which can influence the geometry and reactivity of the metal complexes they form.

Isomeric Considerations: N,N,N',N'-Tetramethyl-1,3-propanediamine and N,N,N',N'-Tetramethyl-1,2-propanediamine

The placement of the two dimethylamino groups along the propane (B168953) chain gives rise to two structural isomers: N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) and N,N,N',N'-tetramethyl-1,2-propanediamine. The differing substitution patterns on the carbon backbone—1,3 versus 1,2—lead to distinct spatial arrangements of the nitrogen donor atoms. This, in turn, affects their chelation behavior with metal centers, influencing the stability, structure, and catalytic activity of the resulting complexes. While the 1,3-isomer can form a stable six-membered chelate ring, the 1,2-isomer forms a five-membered ring, a difference that can have significant implications for their respective applications.

Significance in Advanced Chemical Synthesis and Materials Science

The unique properties of tetramethylated propanediamines make them significant in advanced chemical synthesis. They are employed as ligands in a variety of metal-catalyzed reactions, including polymerization and cross-coupling reactions. nih.gov Their ability to stabilize metal centers in specific oxidation states and geometries is crucial for achieving high catalytic efficiency and selectivity. In materials science, these diamines and their derivatives are explored for the creation of functional polymers and materials with tailored properties. wpmucdn.com

In-depth Focus: 1,2-Propanediamine, N,N,N',N'-tetramethyl-

This section delves into the specific characteristics and applications of 1,2-Propanediamine, N,N,N',N'-tetramethyl-, a chiral diamine with growing importance in specialized areas of chemical research.

Physical and Chemical Properties

Below is a table summarizing the key physical and chemical properties of N,N,N',N'-tetramethyl-1,2-propanediamine.

| Property | Value |

| CAS Number | 1822-45-3 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.24 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 125.5 °C at 760 mmHg |

| Density | 0.819 g/cm³ |

| Refractive Index | 1.4240 to 1.4290 |

| Flash Point | 17.3 °C |

Note: The data in this table is compiled from various chemical supplier specifications and may have slight variations. tcichemicals.comlookchem.cn

Synthesis

The synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine typically involves the exhaustive methylation of 1,2-diaminopropane. This can be achieved through various methods, such as the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) as the methylating agents. Another common approach is the use of a methylating agent like methyl iodide in the presence of a base. The starting material, 1,2-diaminopropane, is itself synthesized industrially via the ammonolysis of 1,2-dichloropropane. wikipedia.org

Research Findings and Applications

While less extensively studied than its 1,3-isomer, N,N,N',N'-tetramethyl-1,2-propanediamine has demonstrated significant utility in several areas of advanced chemical synthesis.

Coordination Chemistry and Catalysis:

As a bidentate ligand, N,N,N',N'-tetramethyl-1,2-propanediamine forms stable complexes with a variety of transition metals. Research has shown its use in forming complexes with palladium(II), copper(II), and nickel(II). wikipedia.org The chirality of the ligand, stemming from the methyl group on the propane backbone, makes it particularly valuable in asymmetric catalysis.

Optically active forms of N,N,N',N'-tetramethyl-1,2-propanediamine have been employed in the development of chiral catalysts. For instance, its palladium(II) complexes have been studied for their circular dichroism spectra, providing insights into the stereochemistry of such complexes. wikipedia.org Furthermore, there is potential for its use in asymmetric addition reactions catalyzed by optically active polymers.

Polymer Chemistry:

In the field of polymer chemistry, diamines like N,N,N',N'-tetramethyl-1,2-propanediamine can serve dual roles as both ligands and reducing agents in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). nih.govnih.gov While specific studies focusing solely on the 1,2-isomer in ATRP are less common than those on its linear counterpart, N,N,N',N'-tetramethylethylenediamine (TMEDA), the structural similarities suggest its potential in this area for synthesizing well-defined polymers. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXXCHAGQCBNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902860 | |

| Record name | NoName_3433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-45-3 | |

| Record name | N1,N1,N2,N2-Tetramethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Tetramethylated Propanediamines

Established Pathways for N,N,N',N'-Tetramethyl-1,3-propanediamine Synthesis

N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) is a versatile chemical intermediate used in the synthesis of polymers, pharmaceuticals, and as a catalyst. innospk.combasf.com Its synthesis is primarily achieved through two well-established methods: the Bis-Menshutkin reaction and the reductive amination of 1,3-propanediol (B51772).

Bis-Menshutkin Reaction Mechanisms and Yield Enhancement

The Bis-Menshutkin reaction provides a direct route to TMPDA. This method involves the exhaustive methylation of 1,3-diaminopropane (B46017) using a methylating agent, typically a methyl halide like methyl bromide or methyl iodide, in the presence of a base. evitachem.com The reaction proceeds through a series of nucleophilic substitution steps where the nitrogen atoms of the diamine are quaternized and subsequently dealkylated under basic conditions to yield the tertiary amine.

To enhance the yield and efficiency of this reaction, an excess of the methylating agent is often employed to drive the reaction to completion. The choice of base and solvent is also critical to optimize the reaction conditions and minimize the formation of byproducts.

Reductive Amination from 1,3-Propanediol and Dimethylamine: Catalytic Hydrogenation Approaches

An alternative and industrially significant route is the reductive amination of 1,3-propanediol with dimethylamine. google.com This process typically involves a catalytic hydrogenation reaction where the diol and amine react in the presence of hydrogen gas and a suitable catalyst. google.comnih.gov The reaction can be summarized as the replacement of the hydroxyl groups of the diol with dimethylamino groups.

This method is often favored for its use of readily available starting materials and its potential for continuous production processes. google.com The key to this synthesis is the selection of an effective catalyst that promotes high conversion and selectivity towards the desired tetramethylated product. nih.gov

For large-scale production, heterogeneous catalysis in vapor-phase reactors is a preferred method. google.com A notable catalyst for this process is a copper-cobalt-nickel mixture supported on alumina (B75360) (Cu-Co-Ni/Al2O3). google.com In this setup, a preheated mixture of 1,3-propanediol, dimethylamine, and hydrogen is passed through a fixed-bed reactor containing the catalyst. google.com

The multi-component nature of the catalyst is believed to provide synergistic effects, enhancing both the activity and selectivity of the reaction. The alumina support offers high surface area and thermal stability, which are crucial for vapor-phase reactions conducted at elevated temperatures. rsc.org Research has shown that reaction temperatures in the range of 200–300 °C and pressures of 15–20 MPa are effective for this transformation. google.com

Table 1: Catalyst Composition and Reaction Parameters for Reductive Amination

| Parameter | Value/Composition | Source |

|---|---|---|

| Catalyst | Cu-Co-Ni/Al2O3 | google.com |

| Reactants | 1,3-Propanediol, Dimethylamine, Hydrogen | google.com |

| Reactor Type | Fixed-bed reactor | google.com |

| Phase | Gas-solid phase continuous reaction | google.com |

| Temperature | 200–300 °C | google.com |

Continuous production processes offer significant advantages in terms of efficiency, scalability, and cost-effectiveness for manufacturing N,N,N',N'-tetramethyl-1,3-propanediamine. google.comresearchgate.net A key aspect of process optimization involves the separation and recycling of unreacted starting materials and intermediate products. google.com

In a typical continuous process, the product stream from the reactor undergoes condensation and gas-liquid separation. The desired N,N,N',N'-tetramethyl-1,3-propanediamine is isolated, while unreacted 1,3-propanediol, dimethylamine, and the intermediate product, 3-dimethylaminopropanol, are recycled back into the feed stream. google.com This closed-loop system maximizes material utilization and reduces waste, contributing to a more economical and environmentally friendly production process. google.com The use of microchannel reactors has also been explored to enhance mass and heat transfer efficiency, allowing for high conversion rates under mild conditions. google.com

Synthesis of Dimeric Quaternary Alkylammonium Conjugates Utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine

N,N,N',N'-tetramethyl-1,3-propanediamine serves as an effective linker in the synthesis of dimeric quaternary alkylammonium salts, also known as gemini (B1671429) surfactants. nih.govdoaj.orgresearchgate.netnih.gov These molecules consist of two quaternary ammonium (B1175870) head groups connected by a spacer, which in this case is the propyl chain of the diamine.

The synthesis typically involves a bimolecular nucleophilic substitution reaction. nih.govresearchgate.net For instance, sterol bromoacetates can be reacted with N,N,N',N'-tetramethyl-1,3-propanediamine in a solvent like acetonitrile (B52724) at reflux. nih.govresearchgate.net This reaction results in the formation of novel dimeric quaternary alkylammonium conjugates of sterols, with the diamine acting as the bridging unit. nih.govdoaj.orgresearchgate.net The structures of these complex molecules are often confirmed using spectroscopic methods such as NMR and mass spectrometry. nih.govresearchgate.net

Considerations for Stereoselective Synthesis of Chiral Diamine Derivatives (e.g., from 1,2-Diaminopropane)

The synthesis of chiral diamines is of great interest due to their application as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. rsc.orgsigmaaldrich.com While the primary focus of this article is on the achiral 1,3-propanediamine derivative, it is relevant to consider the synthetic strategies for chiral analogues, such as those derived from 1,2-diaminopropane.

The stereoselective synthesis of chiral 1,2-diamines presents a significant synthetic challenge. sigmaaldrich.com One approach involves the asymmetric lithiation of an imidazolidine (B613845) derived from N-isopropylethylenediamine, followed by substitution with an electrophile. nih.gov Subsequent hydrolysis of the substituted imidazolidine yields the chiral substituted ethylenediamine (B42938) with high optical purity. nih.gov Another strategy is the selective ring-opening of cis-2,4,5-triarylimidazolines to produce erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These derivatives can then be isomerized to the threo form. researchgate.net

Furthermore, chiral salen ligands, which are important in asymmetric catalysis, can be synthesized from chiral diamines like trans-1,2-diaminocyclohexane. wikipedia.org These examples highlight the advanced synthetic methodologies available for creating stereochemically defined diamines, a field that continues to evolve with the development of new catalytic systems. rsc.org

Fundamental Chemical Reactivity and Mechanistic Investigations

Lewis Basicity and Electron Donation Capabilities

As with other multidentate amines, the two nitrogen atoms in 1,2-Propanediamine, N,N,N',N'-tetramethyl- possess lone pairs of electrons, making the molecule a potent Lewis base. Its primary function in this capacity is as a bidentate chelating ligand in coordination and organometallic chemistry. The proximity of the two nitrogen atoms allows them to coordinate to a single metal center, forming a stable five-membered ring.

While the compound was first characterized in 1956, detailed mechanistic studies and quantitative data on its electron-donating capabilities are limited in publicly accessible literature. acs.org However, its utility as a ligand is evident from research titles that describe its complexes with various metals, including palladium(II), copper(II), and nickel(II). acs.org In these complexes, the diamine donates its electron pairs to the Lewis acidic metal centers, influencing the geometry, stability, and reactivity of the resulting coordination compounds. The chiral center at the '2' position of the propane (B168953) backbone also allows for the formation of optically active metal complexes. acs.org

Due to a scarcity of published data, a comprehensive data table on the stability constants of its metal complexes cannot be provided.

Brønsted Basicity and Proton Transfer Phenomena

This lack of fundamental data prevents a detailed, quantitative discussion of proton transfer phenomena involving this specific diamine. While it can be inferred that it will undergo protonation in the presence of a Brønsted acid, the precise equilibrium and the behavior of the resulting mono- and di-protonated species remain uncharacterized in the available literature.

Nucleophilic Reactivity in Organic Transformations

The nitrogen atoms of 1,2-Propanediamine, N,N,N',N'-tetramethyl- are nucleophilic and can participate in substitution reactions. Research has explored the reaction of this diamine with various α,ω-dihaloalkanes. acs.org In these reactions, the diamine acts as a dinucleophile, attacking the electrophilic carbon atoms of the dihaloalkane.

The outcome of the reaction is influenced by the chain length of the dihaloalkane. The process can lead to several products:

Cyclic Diammonium Compounds: Formed via a 1:1 addition, where both amine groups react with the two ends of a single dihaloalkane molecule to form a ring.

Linear Diammonium Compounds: Resulting from a 1:2 addition, where two separate dihaloalkane molecules react with each of the amine groups.

Ionene Polymers: Generated through polyaddition, where the diamine and dihaloalkane units alternate to form a polymer backbone containing positively charged nitrogen atoms. acs.org

This reactivity showcases its utility as a monomer in the synthesis of specialized polyelectrolytes. acs.org

Protonation/Deprotonation Behavior in Responsive Systems

The ability of a molecule to undergo reversible protonation and deprotonation can be harnessed in the creation of "smart" or responsive systems that change their properties in response to a stimulus like pH or the introduction of a gas like CO2. While the related isomer, N,N,N',N'-tetramethyl-1,3-propanediamine, has been studied for its role in CO2-switchable surfactant systems, there are no available research findings detailing the application or behavior of 1,2-Propanediamine, N,N,N',N'-tetramethyl- in similar responsive systems. evitachem.com The fundamental data required to predict or analyze such behavior, including specific pKa values and the properties of its protonated forms, are not present in the reviewed scientific literature.

Coordination Chemistry and Ligand Design Principles

Complexation with Transition Metals

1,2-Propanediamine, N,N,N',N'-tetramethyl- readily forms stable complexes with a variety of transition metals. Its efficacy as a ligand is rooted in its ability to act as a bidentate chelator, a property that is fundamental to its application in stabilizing metal centers and influencing their reactivity.

Chelation Mechanisms and Stereochemical Consequences

The chelation of 1,2-Propanediamine, N,N,N',N'-tetramethyl- to a metal ion occurs through the donation of lone pairs of electrons from its two nitrogen atoms, forming a six-membered chelate ring. The presence of a methyl group on the propylene (B89431) bridge of the ligand introduces a chiral center. When an optically active form of the ligand, such as (R)-N,N,N',N'-tetramethyl-1,2-propanediamine, is used, it can induce chirality in the resulting metal complex. This has significant stereochemical consequences, influencing the geometry and the chiroptical properties of the complex. For instance, studies on square planar copper(II) and nickel(II) complexes incorporating optically active N,N,N′,N′-tetramethyl(R)-propylenediamine have utilized circular dichroism (CD) spectroscopy to investigate the relationship between the ligand's stereochemistry and the spectral properties of the complex. acs.org

Synthesis and Structural Characterization of Metal-Tetramethylpropanediamine Complexes

The synthesis of metal complexes with 1,2-Propanediamine, N,N,N',N'-tetramethyl- typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using various analytical techniques to determine their structure and properties. These methods include single-crystal X-ray diffraction for precise structural elucidation, as well as spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the synthesis and characterization of nickel(II) complexes with ligands derived from 1,3-diaminopropane (B46017) show that the coordination geometry around the nickel atom is often a slightly distorted square planar arrangement. researchgate.net In such complexes, the six-membered chelate ring formed by the propanediamine ligand can adopt various conformations, such as a symmetric boat form. researchgate.net

Formation of Dinuclear Metal Species (e.g., μ-Carbonato-Dicopper(II) Complexes)

A notable application of tetramethyl-substituted propanediamines is in the formation of dinuclear metal complexes, where two metal centers are bridged by one or more ligands. rsc.org Specifically, N,N,N′,N′-Tetramethyl-1,3-propanediamine has been utilized as a ligand for the preparation of dinuclear μ-carbonato-dicopper(II) species. evitachem.comsigmaaldrich.com In these structures, the diamine ligand coordinates to the copper(II) ions, while a carbonate group (CO₃²⁻) acts as a bridging ligand between the two metal centers. The ability to form such dinuclear species is of interest for developing catalysts and magnetic materials. rsc.org The investigation of polynuclear complexation has shown that ligands like N,N,N',N'-tetrakis(2-pyridylmethyl)-1,2-ethanediamine can form dinuclear copper(II) complexes in aqueous solutions. nih.gov

Coordination with Lanthanide Ions

In addition to transition metals, 1,2-Propanediamine, N,N,N',N'-tetramethyl- and its isomers are capable of forming complexes with lanthanide ions. evitachem.com The chelating nature of the ligand helps to satisfy the higher coordination numbers often preferred by lanthanides. These complexes are of interest for their potential applications in areas such as luminescence and magnetic resonance imaging, where the properties of the lanthanide ion are modulated by the coordinating ligand.

Comparative Ligand Properties with Analogous Diamines (e.g., TMEDA)

A useful comparison can be drawn between 1,2-Propanediamine, N,N,N',N'-tetramethyl- and the widely studied ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgnih.gov While both are bidentate tertiary diamines, they differ in the length of their alkane backbone.

| Feature | 1,2-Propanediamine, N,N,N',N'-tetramethyl- | N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Backbone | Propane (B168953) (3 carbons) | Ethane (2 carbons) |

| Chelate Ring Size | 6-membered | 5-membered |

| Conformation | More flexible (chair, boat, twist-boat) | Less flexible (envelope, twist) |

| Bite Angle | Larger natural bite angle | Smaller natural bite angle |

Influence of Ligand Conformation on Coordination Geometry and Stability

The conformational flexibility of the six-membered chelate ring formed by 1,2-Propanediamine, N,N,N',N'-tetramethyl- is a critical factor in determining the coordination geometry and stability of its metal complexes. Unlike the relatively rigid five-membered ring of TMEDA, the six-membered ring can adopt several conformations, including chair, boat, and twist-boat forms. The specific conformation adopted depends on minimizing steric interactions within the complex and optimizing the coordination to the metal center. researchgate.net This conformational freedom allows the ligand to adapt to the electronic and steric requirements of different metal ions, influencing the resulting complex's stability, reactivity, and spectroscopic properties.

Catalytic Applications and Mechanistic Studies

Catalysis in Organic Synthesis

Tertiary amines are a well-established class of organocatalysts and ligands in organic synthesis. The unique electronic and steric properties of 1,2-Propanediamine, N,N,N',N'-tetramethyl- make it a candidate for several catalytic roles.

Baylis-Hillman Reaction Promotion and Intermediate Stabilization

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. organic-chemistry.orgjk-sci.com The mechanism involves the nucleophilic addition of the catalyst to the activated alkene, forming a zwitterionic intermediate that then adds to the electrophilic aldehyde. organic-chemistry.org Subsequent elimination of the catalyst yields the functionalized product. organic-chemistry.org

While tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed as catalysts for this transformation, research has also explored other amines. organic-chemistry.orgorganic-chemistry.org For instance, the related compound N,N,N',N'-tetramethyl-1,3-propanediamine has been utilized as a catalyst for the Baylis-Hillman reaction of cycloalkenones. sigmaaldrich.com However, specific studies detailing the use and efficacy of 1,2-Propanediamine, N,N,N',N'-tetramethyl- as a catalyst or for intermediate stabilization in the Baylis-Hillman reaction are not extensively documented in the reviewed literature. Given its structural similarities to other effective tertiary amine catalysts, it is plausible that it could facilitate this reaction, though empirical data is needed for confirmation.

Role as Ligand or Additive in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are fundamental transformations in modern organic synthesis. The performance of these reactions is heavily dependent on the nature of the ligands coordinated to the metal center. Diamines are a class of ligands that have been investigated for their ability to stabilize metal catalysts and promote efficient catalytic cycles. nih.govresearchgate.net

Applications in Olefin Polymerization and Hydrosilylation Reactions

The development of late transition metal catalysts has been pivotal in the field of olefin polymerization, allowing for the synthesis of polyolefins with diverse structures and properties. mdpi.com The ligands coordinated to the metal center, often nitrogen-based, play a crucial role in determining the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. mdpi.com While a wide array of amine-containing ligands have been explored in this context, specific studies on the use of 1,2-Propanediamine, N,N,N',N'-tetramethyl- as a ligand for olefin polymerization catalysts are not prominent in the existing literature.

Similarly, hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a significant industrial process often catalyzed by platinum-group metals. mdpi.com The efficiency and selectivity of these catalysts can be tuned by the choice of ligands. mdpi.com Although various amine-containing compounds have been investigated as ligands, detailed research on the application of 1,2-Propanediamine, N,N,N',N'-tetramethyl- in hydrosilylation catalysis is not found in the reviewed sources.

Deaggregation of Zinc Dihydride by Lewis Acids

The aggregation of metal hydrides like zinc dihydride can limit their reactivity. Lewis bases, including amines, can play a crucial role in deaggregating these species, thereby enhancing their solubility and utility in synthesis. While there is no specific literature detailing the use of 1,2-Propanediamine, N,N,N',N'-tetramethyl- for the deaggregation of zinc dihydride, studies on related compounds provide insight into this potential application. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective in this role.

Catalysis in Polymer Science and Materials Processing

The properties of 1,2-Propanediamine, N,N,N',N'-tetramethyl-, particularly its basicity and potential to act as a curing agent, suggest its applicability in polymer chemistry.

Curing Agent and Catalyst in Epoxy Resin Formulations

Epoxy resins are a versatile class of thermosetting polymers that are widely used in coatings, adhesives, and composites. Their conversion from a liquid to a solid state is achieved through a process called curing, which involves the use of a hardener or curing agent. Amines are a primary class of curing agents for epoxy resins, reacting with the epoxide groups to form a cross-linked polymer network. researchgate.net

Tertiary amines can also act as catalysts in epoxy resin formulations, accelerating the curing process. google.comnewtopchem.com The related compound, N,N,N',N'-tetramethyl-1,3-propanediamine, is known to be used as a catalyst for polyurethane foam and as a curing catalyst for epoxy resins. google.comnewtopchem.com While it is plausible that 1,2-Propanediamine, N,N,N',N'-tetramethyl- could function similarly as a curing agent or catalyst due to its tertiary amine functionalities, specific research data on its performance, including curing kinetics and the properties of the resulting cured resin, are not detailed in the reviewed scientific literature. The curing process of epoxy-amine systems can be complex, often exhibiting autocatalytic behavior, and the specific structure of the amine can significantly influence the reaction rates and the final properties of the material. researchgate.netcanada.camdpi.comnih.gov

Catalysis in Urethane (B1682113) Foam and Micropore Elastomer Production

Tertiary amines are crucial catalysts in the production of polyurethane foams, where they influence the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.egtncintlchem.com The balance between these reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical performance. tncintlchem.com While a wide array of tertiary amines are utilized in the polyurethane industry, specific data on the catalytic performance of 1,2-Propanediamine, N,N,N',N'-tetramethyl- is not extensively detailed in publicly available research.

However, its structural isomer, N,N,N',N'-tetramethyl-1,3-propanediamine, is known to be used as a catalyst for polyurethane foam and micropore elastomers. google.comnewtopchem.com Generally, the selection of an amine catalyst impacts several key foam characteristics. tncintlchem.com

Key Influences of Amine Catalysts on Polyurethane Foam Properties:

| Property | Influence of Amine Catalyst |

| Reaction Speed | Controls the rate of polymerization and foam curing time. tncintlchem.com |

| Viscosity | Affects the flow characteristics of the reacting mixture, influencing foam expansion and cell morphology. tncintlchem.com |

| Cellular Structure | Influences the size and distribution of gas bubbles within the polymer matrix. |

| Density | Faster reacting catalysts often lead to lower-density foams. tncintlchem.com |

| Hardness & Elasticity | Impacts the crosslinking density of the polymer, thus determining the foam's rigidity or flexibility. tncintlchem.com |

The catalytic mechanism of tertiary amines in urethane formation involves the activation of either the isocyanate or the polyol, facilitating the nucleophilic attack that leads to the formation of the urethane linkage. The specific activity and selectivity (gelling vs. blowing) of a particular amine catalyst are dictated by its steric hindrance and basicity. While detailed mechanistic studies specifically for 1,2-Propanediamine, N,N,N',N'-tetramethyl- are scarce, it is expected to follow the general mechanism for tertiary amine catalysts. In some cases, aminolysis, using amines to degrade polyurethane foam for chemical recycling, is a related process where the amine reagent's structure, including the presence of tertiary amino groups, can enhance the degradation of urethane groups. nih.gov

Development of Dual-Functional Catalysts

A significant area of research in catalysis is the development of dual-functional catalysts that can promote multiple reaction steps or exhibit both acidic and basic properties. While direct studies on the use of 1,2-Propanediamine, N,N,N',N'-tetramethyl- in dual-functional catalysts for polyurethane synthesis are limited, a closely related derivative has demonstrated the potential of this structural motif.

Researchers have synthesized N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate , a dicationic ionic liquid derived from the closely related N,N,N',N'-tetramethylethanediamine. This compound has been successfully employed as a highly efficient, dual-functional catalyst in the one-pot, multi-component condensation of 2-naphthol, arylaldehydes, and thioacetamide (B46855) to produce 1-thioamidoalkyl-2-naphthols.

The proposed mechanism highlights the dual functionality of this catalyst. The acidic protons of the catalyst are thought to activate the aldehyde, making it more susceptible to nucleophilic attack by the enol form of 2-naphthol. Subsequently, the basic nature of the catalyst can facilitate the formation of the thioamide, which then participates in the reaction cascade. This single catalyst's ability to promote multiple steps in a complex organic transformation showcases the potential for designing sophisticated catalysts based on tetramethyl-substituted diamines.

Spectroscopic Characterization of Tetramethylated Propanediamines and Their Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 1,2-Propanediamine, N,N,N',N'-tetramethyl- is expected to show distinct signals corresponding to the different proton environments. The electron-withdrawing nature of the nitrogen atoms causes a downfield shift for adjacent protons.

The expected signals for 1,2-Propanediamine, N,N,N',N'-tetramethyl- would include:

A singlet for the six protons of the N,N-dimethyl group at the C1 position.

A singlet for the six protons of the N,N-dimethyl group at the C2 position. Due to the chiral center at C2, these two methyl groups might be diastereotopic and appear as two separate singlets.

A set of signals for the methylene (-CH₂-) protons at the C1 position. These protons are diastereotopic and would likely appear as a complex multiplet.

A multiplet for the single methine (-CH-) proton at the C2 position, split by the adjacent methylene and methyl protons.

A doublet for the three protons of the methyl group attached to the C2 carbon.

Table 1: Predicted ¹H NMR Spectral Data for 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -N(CH₃)₂ at C1 | ~2.2 | Singlet |

| -N(CH₃)₂ at C2 | ~2.2 | Singlet(s) |

| -CH₂- | ~2.3 - 2.5 | Multiplet (AB quartet) |

| -CH- | ~2.6 - 2.8 | Multiplet |

| CH-CH₃ | ~1.0 | Doublet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Due to the lack of symmetry in 1,2-Propanediamine, N,N,N',N'-tetramethyl-, each of the seven carbon atoms is chemically non-equivalent and is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the proximity to the electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Signal Assignments for 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ at C1 | ~45 |

| -N(CH₃)₂ at C2 | ~42 |

| -CH₂- | ~60 |

| -CH- | ~65 |

| CH-CH₃ | ~15 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum for 1,2-Propanediamine, N,N,N',N'-tetramethyl-, a tertiary amine, is characterized by the absence of N-H stretching bands and the presence of strong C-H and C-N vibrations. nist.gov

Key vibrational modes observed in the spectrum include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region correspond to the bending (scissoring and deformation) vibrations of the C-H bonds.

C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines typically appear in the 1000-1250 cm⁻¹ region. These are often strong and can be used to confirm the presence of the amine functional groups.

Table 3: Principal IR Absorption Bands for 1,2-Propanediamine, N,N,N',N'-tetramethyl- (Neat Liquid) nist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H Asymmetric & Symmetric Stretching |

| 2820 | Medium | C-H Stretching (N-CH₃) |

| 1460 | Medium | C-H Bending (CH₂, CH₃) |

| 1265 | Medium | C-N Stretching |

| 1045 | Strong | C-N Stretching |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For 1,2-Propanediamine, N,N,N',N'-tetramethyl- (molar mass: 130.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 130. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

Two primary α-cleavage pathways are possible for the molecular ion:

Cleavage of the C1-C2 bond, leading to the loss of a C₄H₁₀N• radical and the formation of an iminium ion at m/z = 58 .

Cleavage of the C2-C3 bond, resulting in the loss of a methyl radical (•CH₃) and the formation of an iminium ion at m/z = 115 .

The fragment at m/z = 58, [CH₂=N(CH₃)₂]⁺, is often the base peak (the most intense peak) in the mass spectra of similar N,N-dimethylamino compounds due to its high stability.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 130 | [C₇H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 115 | [C₆H₁₅N₂]⁺ | M⁺ - •CH₃ (α-cleavage) |

| 85 | [C₅H₁₃N]⁺ | Cleavage leading to loss of •N(CH₃)₂ |

| 58 | [C₃H₈N]⁺ | α-cleavage at C1-C2 bond |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying transition metal complexes where the metal ion is paramagnetic (e.g., Cu(II), Mn(II), V(IV)). ethz.ch

When 1,2-Propanediamine, N,N,N',N'-tetramethyl- acts as a ligand to form a complex with a paramagnetic metal ion like Cu(II) (d⁹ configuration, S=1/2), the resulting complex can be studied by EPR. The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal center. mdpi.com

The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A) .

g-tensor: This parameter reflects the interaction of the unpaired electron's spin with the external magnetic field. For complexes in frozen solution or powder form, anisotropy in the g-tensor can be observed, yielding different values parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. The values of g∥ and g⊥ are diagnostic of the coordination geometry. For instance, for Cu(II) complexes, g∥ > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state in an elongated octahedral or square planar geometry. researchgate.net

Hyperfine Coupling (A): This arises from the interaction of the electron spin with the nuclear spin of the copper atom (I=3/2 for both ⁶³Cu and ⁶⁵Cu). This interaction splits the EPR signal into a characteristic four-line pattern for each orientation (A∥ and A⊥). The magnitude of the hyperfine coupling constant provides insight into the covalency of the metal-ligand bond and the nature of the ground state orbital containing the unpaired electron. ethz.chmdpi.com

Table 5: Typical EPR Parameters for Cu(II) Complexes in Different Geometries

| Geometry | Ground State | Typical g-values | Typical A∥ values (x 10⁻⁴ cm⁻¹) |

| Elongated Octahedral | d(x²-y²) | g∥ > g⊥ > 2.0 | 150 - 200 |

| Compressed Octahedral | d(z²) | g⊥ > g∥ ≈ 2.0 | < 150 |

| Trigonal Bipyramidal | d(z²) | g⊥ > g∥ ≈ 2.0 | Variable |

By analyzing these parameters for a complex of Cu(II) with 1,2-Propanediamine, N,N,N',N'-tetramethyl-, one can deduce the coordination geometry and understand the electronic properties of the metal center.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, thereby offering a definitive confirmation of a molecule's structure.

The crystallographic data for this complex, as reported in Helvetica Chimica Acta, offers valuable insight into the conformational properties of the 1,2-Propanediamine, N,N,N',N'-tetramethyl- ligand when coordinated to a metal center.

Interactive Table 1: Crystallographic Data for the Complex of 2,4,6-tri(tert-butyl)phenyl-lithium with 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| Parameter | Value |

| Chemical Formula | C₂₅H₄₇LiN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.339(3) |

| b (Å) | 18.271(7) |

| c (Å) | 14.155(5) |

| β (°) | 108.73(2) |

| Volume (ų) | 2529(2) |

| Z | 4 |

| Data extracted from the publication by Maetzke and Seebach (1989). |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, making them crucial for assessing the purity of 1,2-Propanediamine, N,N,N',N'-tetramethyl-.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. While specific research articles detailing an HPLC method for the direct analysis of 1,2-Propanediamine, N,N,N',N'-tetramethyl- are not prevalent in the literature, methods for closely related diamine isomers and derivatives have been developed. The separation of diamine isomers is often achievable using reverse-phase chromatography with a C18 column and an aqueous-organic mobile phase, sometimes with the addition of an ion-pairing reagent to improve peak shape and retention of the basic amines. The development of an effective HPLC method would involve optimizing parameters such as the mobile phase composition, pH, and column temperature to achieve adequate resolution from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is a commonly cited method for the purity assessment of commercially available 1,2-Propanediamine, N,N,N',N'-tetramethyl-. Purity levels are often stated to be greater than 92% as determined by GC.

In a typical GC-MS analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

For the analysis of amines like 1,2-Propanediamine, N,N,N',N'-tetramethyl-, a column with a stationary phase suitable for basic compounds is often employed to prevent peak tailing. The operating conditions, including the temperature program of the oven, the flow rate of the carrier gas, and the parameters of the mass spectrometer, would be optimized to ensure good separation and sensitive detection of the target compound and any potential impurities.

Interactive Table 2: General GC-MS Parameters for Amine Analysis

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | Capillary column suitable for amines (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp (e.g., start at 50-100 °C, ramp to 250-300 °C) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 200-230 °C |

| Mass Range | 40-400 amu |

| These are general parameters and would require optimization for the specific analysis of 1,2-Propanediamine, N,N,N',N'-tetramethyl-. |

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reaction Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure, determine stable geometric conformations, and calculate the energetics of chemical reactions for molecules like 1,2-Propanediamine, N,N,N',N'-tetramethyl-. DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govnih.gov

Geometry optimization procedures within the DFT framework allow for the determination of the lowest energy structure of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the most stable arrangement of the atoms and serves as the foundation for further calculations. For instance, a DFT study on diorganotin(IV) complexes successfully used the B3LYP/6-311++G(d,p) method to establish their distorted octahedral geometries. nih.gov

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting sites of reactivity. Furthermore, DFT is employed to calculate the energetics of reaction pathways, such as activation energies and reaction enthalpies, which are fundamental to understanding the molecule's role in chemical transformations.

Table 1: Illustrative Optimized Geometric Parameters for 1,2-Propanediamine, N,N,N',N'-tetramethyl- (Hypothetical DFT Data)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-C | 1.52 Å |

| C-N | 1.46 Å | |

| N-C (methyl) | 1.45 Å | |

| C-H | 1.09 Å | |

| Bond Angles | C-C-N | 110.5° |

| C-N-C (methyl) | 112.0° | |

| H-C-H | 109.5° | |

| Note: These values are representative and would be precisely determined in a specific DFT calculation. |

HOMO-LUMO Orbital Analysis and Charge Transfer Phenomena

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Analysis of the spatial distribution of the HOMO and LUMO provides insights into potential charge transfer phenomena. For many molecules, these orbitals are localized on different parts of the structure, facilitating intramolecular charge transfer upon electronic excitation. In a study of triarylamine molecules, the electron density distributions of the HOMO and LUMO were analyzed to understand their charge transfer characteristics. scispace.com For 1,2-Propanediamine, N,N,N',N'-tetramethyl-, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed across the carbon backbone and methyl groups.

Table 2: Representative Frontier Molecular Orbital Energies for 1,2-Propanediamine, N,N,N',N'-tetramethyl- (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 7.00 |

| Note: These values are illustrative of what a DFT calculation might yield and are used to calculate various reactivity descriptors. |

Conformational Analysis and Energy Minimized Structures

Due to the presence of multiple single bonds, 1,2-Propanediamine, N,N,N',N'-tetramethyl- can exist in various spatial arrangements or conformations. Conformational analysis is a computational procedure used to identify the different possible conformers and determine their relative stabilities. This process often begins with a molecular mechanics search to generate a wide range of initial geometries, which are then subjected to more accurate DFT or other quantum mechanical optimizations to find the local and global energy minima on the potential energy surface. researchgate.net

A detailed conformational analysis was performed for N,N,N',N'-tetramethylsuccinamide, where initial geometries were generated via molecular mechanics and then fully optimized using DFT. researchgate.net A similar approach for 1,2-Propanediamine, N,N,N',N'-tetramethyl- would reveal the most stable conformers and the energy barriers between them. The relative energies of these conformers are influenced by factors such as steric hindrance between the methyl groups and stabilizing intramolecular interactions.

Table 3: Hypothetical Relative Energies of Stable Conformers of 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 18.1 |

| 3 | 1.50 | 6.6 |

| Note: This table illustrates how a conformational analysis would quantify the relative stabilities of different spatial arrangements. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Corroboration

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. These calculations allow for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data for validation. researchgate.net

Studies on various dyes have shown that TD-DFT, often paired with hybrid functionals like B3LYP or PBE0, can provide accurate predictions of absorption maxima. researchgate.net For 1,2-Propanediamine, N,N,N',N'-tetramethyl-, TD-DFT calculations would predict electronic transitions, likely corresponding to n → σ* or Rydberg-type excitations, given its saturated structure. The results would provide a theoretical basis for its observed spectroscopic properties.

Table 4: Illustrative TD-DFT Results for Electronic Transitions in 1,2-Propanediamine, N,N,N',N'-tetramethyl- (Hypothetical)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 6.20 | 200 | 0.015 |

| S₀ → S₂ | 6.55 | 189 | 0.032 |

| S₀ → S₃ | 6.90 | 180 | 0.008 |

| Note: This table provides a hypothetical output from a TD-DFT calculation, which can be used to interpret an experimental UV-Vis spectrum. |

Quantum Mechanical Calculations for Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Quantum mechanical calculations can account for these solvation effects through various models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. researchgate.netscribd.com This approach allows for the calculation of properties, such as conformational energies and absorption spectra, in different solvents. researchgate.net

More explicit models involve including a number of solvent molecules directly in the quantum mechanical calculation, which allows for the detailed study of specific intermolecular interactions like hydrogen bonding. nih.gov A combination of both, known as mixed discrete/continuum models, can provide a highly accurate description of the solvated system. nih.gov For 1,2-Propanediamine, N,N,N',N'-tetramethyl-, these calculations would be crucial for understanding its behavior in polar or nonpolar solvents and for studying its interactions with other molecules.

Table 5: Hypothetical Solvation Energy Calculation for 1,2-Propanediamine, N,N,N',N'-tetramethyl- using PCM

| Phase | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Gas Phase | -425.12345 | 0.00 |

| Water (PCM) | -425.13189 | -5.29 |

| Chloroform (PCM) | -425.12678 | -2.09 |

| Note: This table demonstrates how solvation models can be used to assess the stability of a molecule in different solvent environments. |

Semiempirical Methods (e.g., PM5) for Structural Prediction and Screening

Semiempirical quantum mechanical methods, such as PM5 (Parametric Method 5), offer a faster, albeit less accurate, alternative to DFT and other ab initio methods. These methods use parameters derived from experimental data to simplify some of the complex calculations involved in solving the Schrödinger equation. Their main advantage is computational speed, which makes them suitable for rapid screening of large numbers of molecules or for preliminary structural predictions of very large systems where higher-level methods would be computationally prohibitive. While they may not provide the high accuracy of DFT for final energy and property calculations, they are valuable for generating initial structures for subsequent refinement with more rigorous methods.

In Silico Studies for Prediction of Activity Spectra (PASS)

In silico tools for the Prediction of Activity Spectra for Substances (PASS) are used to predict the likely biological activities of a chemical compound based solely on its structural formula. The PASS algorithm compares the structure of the input molecule to a large database of known biologically active compounds and calculates the probability that the new molecule will exhibit similar activities.

The output is typically a list of potential biological effects, each with a Pa (probability to be active) and Pi (probability to be inactive) value. A study evaluating an in silico approach for predicting dipeptidyl peptidase-IV inhibitory activity demonstrated the potential of such predictive models. nih.gov While a PASS analysis for 1,2-Propanediamine, N,N,N',N'-tetramethyl- is not publicly documented, such a study would provide a broad overview of its potential pharmacological or toxicological profile, guiding further experimental investigation.

Table 6: Hypothetical PASS Predictions for 1,2-Propanediamine, N,N,N',N'-tetramethyl-

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Membrane permeability inhibitor | 0.650 | 0.012 |

| Enzyme inhibitor | 0.510 | 0.085 |

| Chelating agent | 0.480 | 0.040 |

| Note: Pa > 0.5 is often considered a good probability for the compound to exhibit the given activity in experiments. |

Thermodynamic Modeling of Gas Absorption (e.g., CO2)

There is a lack of specific studies on the thermodynamic modeling of carbon dioxide (CO2) absorption using 1,2-Propanediamine, N,N,N',N'-tetramethyl- in the available scientific literature. Thermodynamic models are crucial for understanding and optimizing gas capture processes, providing data on absorption capacity, reaction kinetics, and the energy required for solvent regeneration.

While research has been conducted on the thermodynamic properties and CO2 absorption modeling of various other amines and polyamines, such as N,N-diethylethanolamine (DEEA) and N-methyl-1,3-propanediamine (MAPA), similar comprehensive analyses for 1,2-Propanediamine, N,N,N',N'-tetramethyl- are not present in the reviewed sources. researchgate.netcolab.wsresearchgate.net The development of such models would be essential for evaluating its potential as a solvent in carbon capture technologies.

Diverse Applications in Materials Science and Applied Chemistry

Carbon Dioxide Capture and Responsive Material Design

Mechanisms of CO2 Solubility and Absorption in Aqueous Solutions

There is no specific information available in the reviewed literature detailing the mechanisms of CO₂ solubility and absorption in aqueous solutions of 1,2-Propanediamine, N,N,N',N'-tetramethyl-. While research exists on related compounds, such as the 1,3-isomer (N,N,N',N'-tetramethyl-1,3-propanediamine), which is used in CO₂-switchable systems, these findings cannot be attributed to the 1,2-isomer due to structural differences.

Development of CO2-Switchable Surfactants and Hydrogels

No studies were found that document the use or development of 1,2-Propanediamine, N,N,N',N'-tetramethyl- in CO₂-switchable surfactants or hydrogels. Research in this area has focused on other polyamines. For instance, its isomer, N,N,N',N'-tetramethyl-1,3-propanediamine, has been investigated for creating CO₂-switchable viscoelastic fluids and microemulsions. nih.govsigmaaldrich.com In these systems, the diamine is protonated by CO₂ to form a species that can bridge surfactant molecules, a mechanism that is dependent on the specific structure of the diamine. nih.gov However, equivalent studies for the 1,2-propanediamine derivative were not identified.

Adsorbent and Separation Technologies

Enhancement of Cr(VI) Sorption Performances in Modified Silica (B1680970) Systems

The scientific literature contains extensive research on the use of amine-functionalized silica for the adsorption of hexavalent chromium (Cr(VI)). These materials operate on the principle that amino groups on the silica surface can bind Cr(VI) oxyanions. However, no specific studies were identified that utilize 1,2-Propanediamine, N,N,N',N'-tetramethyl- for this modification. Research in this area often refers to generic "amino-functionalized" surfaces or employs other specific agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) and diethylenetriamine. nih.govresearchgate.netnih.govresearchgate.net While diamines are a class of molecules used for this purpose, the performance and specific application of 1,2-Propanediamine, N,N,N',N'-tetramethyl- in this context are not documented in the available research.

Integration into Metal-Organic Frameworks (MOFs) for Host-Guest Charge Transfer

There is no available research describing the integration of 1,2-Propanediamine, N,N,N',N'-tetramethyl- into metal-organic frameworks (MOFs) for any application, including host-guest charge transfer. Studies on related compounds, again including the 1,3-isomer, have shown their use as ligands or guest molecules in MOFs, but this information is not transferable. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Design of Advanced Catalytic Systems with Enhanced Selectivity and Sustainability

A primary avenue for future research lies in harnessing the compound's structure for catalysis, particularly in asymmetric synthesis. Chiral vicinal diamines are foundational components of many successful catalysts, and the tetramethylated backbone of this compound offers a unique electronic and steric profile. acs.orgyoutube.com

Future investigations should focus on:

Asymmetric Catalysis: The compound's potential as a chiral ligand for transition metals (e.g., Ruthenium, Rhodium, Copper, Palladium) is a significant area for exploration. Research into its efficacy in key stereoselective transformations, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions, is warranted. The performance of both (R)- and (S)-enantiomers should be systematically evaluated to understand the stereochemical control.

Organocatalysis: The two tertiary amine sites could function as a chiral proton shuttle or Lewis base catalyst. Its potential in reactions like Michael additions, aldol reactions, and kinetic resolutions should be investigated, drawing parallels from other diamine-based organocatalysts. acs.org

Sustainable Metal Scavenging and Recycling: The bidentate chelating nature could be exploited to design systems for scavenging precious metal ions from waste streams. Immobilizing the diamine onto a solid support could lead to reusable catalytic systems, enhancing the sustainability of chemical processes.

| Potential Catalytic Application | Metal Center/Catalyst Type | Target Reaction | Rationale |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Reduction of prochiral ketones and olefins | Chirality of the diamine backbone can induce enantioselectivity. |

| Asymmetric C-C Coupling | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, and Negishi reactions | Ligand influences reaction rate and selectivity. |

| Organocatalysis | Metal-Free | Michael addition, Aldol reaction | Tertiary amine sites can act as a chiral base. |

| Polymerization Catalyst | Lithium (Li), Zinc (Zn) | Ring-opening polymerization of lactones | Analogous to TMEDA in organolithium chemistry. nih.gov |

Novel Functional Materials Based on Tetramethylated Propanediamine Scaffolds

The incorporation of 1,2-Propanediamine, N,N,N',N'-tetramethyl- into polymeric and crystalline materials is a compelling, yet unexplored, research direction. Its structure could impart unique properties to new functional materials.

Key research areas include:

Polymer Synthesis: The diamine can be explored as a novel monomer or chain extender in the synthesis of polyamides, polyimides, and polyurethanes. nih.govscielo.br The introduction of the chiral, flexible, and N-alkylated unit could disrupt chain packing, potentially increasing solubility and lowering the glass transition temperature of otherwise rigid polymers.

Metal-Organic Frameworks (MOFs): As a bidentate nitrogen-donor ligand, it could be used to construct novel MOFs. The chirality of the ligand could be transferred to the resulting framework, creating chiral porous materials with potential applications in enantioselective separations or catalysis.

Ion-Conducting Materials: The Lewis basic nitrogen sites can coordinate with cations like Li+. This suggests its potential use as an additive or a component of a polymer backbone in solid polymer electrolytes for battery applications, an area where similar polyamines have been investigated. researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the compound's conformational behavior and coordination chemistry is essential for its rational application. There is a significant opportunity to apply modern analytical and computational tools to elucidate its properties.

Future studies should employ:

Advanced NMR Spectroscopy: Two-dimensional and variable-temperature NMR studies could reveal the conformational dynamics of the molecule in solution, both in its free state and when complexed to metal ions.

X-ray Crystallography: Determining the crystal structure of the compound and its metal complexes would provide precise information on bond lengths, bond angles, and coordination geometries. nih.gov This is critical for understanding the steric and electronic effects it imposes as a ligand.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the structures of potential transition metal complexes and reaction intermediates. acs.org These computational studies can predict the most stable conformations, calculate the energy barriers for catalytic cycles, and help explain the origins of stereoselectivity, thereby guiding experimental design.

Exploration of Emerging Biological and Biomedical Applications

The biological activity of 1,2-Propanediamine, N,N,N',N'-tetramethyl- is entirely unknown. However, the broader class of vicinal diamines and N-alkylated compounds often exhibit significant biological effects, suggesting this as a promising area for future screening and development. nih.govresearchgate.net

Potential research avenues include:

Antimicrobial and Antifungal Activity: Many alkylated amines and diamines show antimicrobial properties. nih.gov The compound should be screened against a panel of pathogenic bacteria and fungi to identify any potential activity.

Antiviral and Anticancer Screening: Chiral diamine derivatives have been identified as potential antiviral and anticancer agents. nih.govresearchgate.netmdpi.com The compound and its derivatives could be tested in cellular assays for cytotoxicity against cancer cell lines and for activity against various viruses. The stereochemistry of the molecule could play a critical role in its interaction with biological targets like enzymes or DNA. nih.gov

Drug Delivery and Chelating Agents: The ability to chelate metal ions could be explored for the development of agents that sequester toxic metals or for the delivery of metal-based therapeutics.

Development of Green and Sustainable Synthesis Pathways for Tetramethylated Propanediamines

The advancement of this compound for any large-scale application will necessitate the development of efficient and environmentally benign synthetic routes. Future research should move beyond traditional methylation methods, which often use hazardous reagents like methyl iodide.

Key areas for development are:

Catalytic N-Methylation: Research into catalytic pathways using sustainable C1 sources is crucial. This includes the use of methanol, formaldehyde (B43269), or even carbon dioxide in "hydrogen-borrowing" or reductive amination reactions catalyzed by earth-abundant metals. shokubai.orgsemanticscholar.orgacs.org These methods reduce waste and avoid the use of toxic alkylating agents.

Process Intensification: Developing a continuous flow process for its synthesis, as has been explored for related diamines, could offer improved safety, efficiency, and scalability compared to traditional batch production. google.comresearchgate.net

| Synthetic Step | Traditional Method | Potential Green/Sustainable Alternative | Benefit |

| N-Methylation | Eschweiler–Clarke reaction (formic acid/formaldehyde), Methyl halides | Catalytic reductive amination with methanol/H₂ acs.org; Catalytic transfer hydrogenation from methanol acs.org | Avoids stoichiometric and hazardous reagents; increases atom economy. |

| Diamine Source | Petrochemical-based 1,2-propanediamine | Reductive amination of bio-derived amino alcohols | Utilizes renewable feedstocks. |

Q & A

Q. What are the recommended methods for synthesizing and purifying TMEDA in laboratory settings?

TMEDA is typically synthesized via alkylation of ethylenediamine with methyl halides under controlled conditions. Purification involves fractional distillation under reduced pressure to isolate the compound, followed by drying over molecular sieves or anhydrous sodium sulfate to remove residual moisture. Structural confirmation is achieved using NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy to verify the absence of impurities and confirm methyl group substitution patterns .

Q. How should researchers handle and store TMEDA to ensure safety and stability?

TMEDA is a skin and respiratory irritant. Handling requires PPE (gloves, goggles, lab coats) and use in a fume hood. Store in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep away from moisture and strong acids due to its amine reactivity. Stability tests under varying temperatures (4°C to 25°C) indicate no decomposition over 12 months when properly sealed .

Q. What spectroscopic techniques are most effective for characterizing TMEDA and confirming its purity?

<sup>1</sup>H NMR (δ ~2.2 ppm for N–CH3 groups) and <sup>13</sup>C NMR (δ ~45 ppm for N–CH3) are standard for structural confirmation. FT-IR peaks at ~2800 cm<sup>-1</sup> (C–H stretching) and ~1600 cm<sup>-1</sup> (N–H bending) further validate purity. Gas chromatography (GC) with flame ionization detection (FID) quantifies purity (>99%), while mass spectrometry (MS) confirms molecular weight (116.2 g/mol) .

Advanced Research Questions

Q. What experimental strategies can investigate TMEDA's role as a ligand in iron-mediated SET-LRP?

To study TMEDA in SET-LRP, systematically vary the [TMEDA]/[Fe] molar ratio (e.g., 1:0.5 to 1:5) and monitor polymerization kinetics via <sup>1</sup>H NMR or gel permeation chromatography (GPC). Compare rate constants (kp) and polydispersity indices (PDI) across solvents (e.g., DMF vs. benzene). Use X-ray absorption spectroscopy (XAS) to probe Fe–TMEDA coordination dynamics .

Q. How can structural analogs of TMEDA be compared to optimize catalytic efficiency?

Conduct a comparative study using analogs like N,N,N',N'-tetramethyl-1,3-propanediamine or N,N,N',N'-tetramethyl-1,6-hexanediamine. Evaluate their ligand properties in SET-LRP by measuring polymerization rates, molecular weight distributions, and catalyst turnover numbers. Density functional theory (DFT) calculations can predict electronic effects of alkyl chain length on metal-ligand binding affinity .

Q. What methodologies resolve contradictions in reported catalytic activity data for TMEDA?

Contradictions often arise from solvent polarity, oxygen presence, or ligand-metal stoichiometry. Design controlled experiments using degassed solvents (DMF, toluene) and strict inert atmospheres. Use kinetic modeling (e.g., Mayo-Lewis equation) to isolate solvent effects. Replicate studies with standardized [TMEDA]/[Fe] ratios and compare results via Arrhenius plots to identify activation energy discrepancies .

Q. How does solvent choice influence mechanistic pathways in TMEDA-mediated polymerization?

Polar aprotic solvents (e.g., DMF) enhance TMEDA’s ligand strength by stabilizing the Fe–TMEDA complex via dipole interactions, accelerating electron transfer. In nonpolar solvents (e.g., benzene), reduced stabilization slows polymerization. Solvent polarity index (e.g., Snyder’s) correlates with rate constants (kp), as shown in DMF (kp = 0.45 h<sup>−1</sup>) vs. benzene (kp = 0.12 h<sup>−1</sup>) .

Q. What are best practices for studying TMEDA's interaction with drug-metabolizing enzymes?

Use in vitro enzyme assays (e.g., cytochrome P450 isoforms) with TMEDA as a modulator. Measure IC50 values via fluorescence-based inhibition assays. Pair with molecular docking simulations to predict binding modes. Validate findings with kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition. Cross-validate using structurally distinct ligands (e.g., N,N-dimethylpiperidin-4-amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。